1-Methoxyindole

CYP induction aryl hydrocarbon receptor chemoprevention

1-Methoxyindole is an N-substituted indole derivative wherein a methoxy group replaces the typical N–H hydrogen, placing electron-donating character directly on the heterocyclic nitrogen. This substitution pattern fundamentally alters the electronic structure, regioselectivity of electrophilic substitution, and metabolic stability of the indole scaffold compared to unsubstituted indole or benzoid-ring-substituted methoxyindoles such as 5-methoxyindole.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 54698-11-2
Cat. No. B1630564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxyindole
CAS54698-11-2
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCON1C=CC2=CC=CC=C21
InChIInChI=1S/C9H9NO/c1-11-10-7-6-8-4-2-3-5-9(8)10/h2-7H,1H3
InChIKeyGTVWPXDPNQJYNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxyindole (CAS 54698-11-2): N-Functionalized Indole for Specialized Synthesis and Biological Probe Development


1-Methoxyindole is an N-substituted indole derivative wherein a methoxy group replaces the typical N–H hydrogen, placing electron-donating character directly on the heterocyclic nitrogen [1]. This substitution pattern fundamentally alters the electronic structure, regioselectivity of electrophilic substitution, and metabolic stability of the indole scaffold compared to unsubstituted indole or benzoid-ring-substituted methoxyindoles such as 5-methoxyindole [2]. The compound serves as a direct precursor to the naturally occurring phytoalexin methyl 1-methoxyindole-3-carboxylate and to N-methoxyindole-3-carbinol (NI3C), a significantly more potent aryl hydrocarbon receptor (AhR)-mediated CYP1A1 inducer than indole-3-carbinol (I3C) [3][4].

Why 1-Methoxyindole Cannot Be Replaced by 5-Methoxyindole or N-Methylindole in Critical Applications


The position of the methoxy substituent on the indole scaffold is not a minor structural variation—it dictates π-electron delocalization energy, photophysical transition ordering, and metabolic fate [1][2]. Benzoid-ring methoxyindoles (4-, 5-, 6-, 7-substituted) exhibit distinct conformational preferences and excited-state energy gaps that differ from the N1-substituted isomer by approximately 2500 cm⁻¹ [2]. Critically, N1-substitution eliminates the acidic N–H proton, abolishing hydrogen-bond donation capacity while retaining hydrogen-bond acceptance via the methoxy oxygen, which alters both molecular recognition by biological targets and acid-catalyzed condensation chemistry in the gastric environment—the latter being the proposed mechanism by which dietary indoles exert chemopreventive effects [3]. These differences render simple potency comparisons between, for example, 5-methoxyindole and 1-methoxyindole misleading; the two compounds occupy distinct chemical and biological spaces, as quantified below.

Quantitative Differentiation Evidence for 1-Methoxyindole Relative to Closest Analogs


10-Fold Higher CYP1A1 Induction Efficiency: NI3C (1-Methoxyindole-Derived) vs. Indole-3-Carbinol in Cultured Hepatoma Cells

N-Methoxyindole-3-carbinol (NI3C), the direct synthetic derivative of 1-methoxyindole, induces 7-ethoxyresorufin-O-deethylase (EROD) activity—a functional readout of CYP1A1—in Hepa-1c1c7 cells with 10-fold higher efficiency than indole-3-carbinol (I3C), the benchmark dietary indole chemopreventive agent [1]. The concentration-dependent induction demonstrates that N1-methoxy substitution dramatically enhances AhR agonism at the cellular level, with NI3C inducing AhR binding to the dioxin-responsive element and upregulating endogenous CYP1A1 mRNA [1]. Notably, this advantage is cell-based; when administered orally to rats at 570 µmol/kg, I3C produced a stronger hepatic EROD response than NI3C, illustrating a context-dependent efficacy inversion that must inform experimental design [1].

CYP induction aryl hydrocarbon receptor chemoprevention indole-3-carbinol NI3C

Regioselective Electrophilic Substitution at C3: 1-Methoxyindole vs. Indole as a Synthetic Intermediate

1-Methoxyindole undergoes electrophilic substitution exclusively at the C3 position, yielding the 3-carbaldehyde via Vilsmeier formylation, which can be further elaborated to 1-methoxy-N,N-dimethyltryptamine [1]. By contrast, unsubstituted indole can undergo electrophilic attack at both C2 and C3 positions depending on conditions, and 5-methoxyindole shows enhanced reactivity at C3 but with altered rates due to the electron-donating methoxy group on the benzoid ring [2]. The N1-methoxy group directs electrophiles to C3 while simultaneously protecting the N–H position from unwanted side reactions, providing a uniquely predictable functionalization handle absent in N–H indoles [1].

electrophilic substitution Vilsmeier reaction regioselectivity synthetic methodology heterocyclic chemistry

Differential In Vivo Hepatic EROD Induction: 1-Methoxyindole-3-Carbinol (7-Fold) vs. Indole-3-Carbinol (15-Fold) vs. Inactive Analogs

Oral administration of 1-methoxyindole-3-carbinol (NI3C) at 31 µmol/animal to rats increased hepatic ethoxyresorufin O-deethylase (EROD) activity 7-fold over control, compared to 15-fold for indole-3-carbinol (I3C) at the same dose, while indole, 3-methylindole, indole-3-carboxaldehyde, and indole-3-acetonitrile produced no significant induction [1]. This places NI3C in a distinct intermediate-efficacy tier: more potent than non-inducing indoles but less potent than I3C in the intact animal, consistent with the requirement for gastric acid condensation for maximal activity—a process that N1-substitution partially modulates [1].

hepatic monooxygenase EROD dietary indoles in vivo pharmacology structure-activity relationship

Unique C3–N1′ Cross-Coupling Reactivity of N-Methoxyindoles with Indoles: An N-Electrophilic Indole Reagent

N-Methoxyindoles function as N-electrophilic indole reagents in aluminum-catalyzed C3–N1′ cross-coupling reactions with indoles, generating bisindole products that are inaccessible using N–H indoles or N-alkylindoles under identical conditions [1]. This reactivity arises from the unique electronic character of the N–O bond, which allows the methoxy group to serve as a leaving group upon Lewis acid activation—a property absent in N-methylindole (which lacks a cleavable N–O bond) and in 5-methoxyindole (where the methoxy is on carbon, not nitrogen) [1]. The resulting C3–N1′ linked bisindoles serve as strategic intermediates for sequential triindole synthesis [1].

cross-coupling C–N bond formation bisindole synthesis Lewis acid catalysis synthetic methodology

NMR Chemical Shift Differentiation of 1-Methoxyindole from Other N-Substituted Indoles

Complete assignment of ¹H and ¹³C NMR spectra for indole, 1-methylindole, 1-acetylindole, 1-hydroxyindole, 1-methoxyindole, and 1-acetoxyindole reveals that the 1-methoxy substituent produces distinct substituent chemical shift values at the ring carbon atoms that differ from both 1-methyl (alkyl) and 1-acetyl/1-acetoxy (acyl) derivatives [1]. Furthermore, 1-methoxyindole exhibits a deviation from the simple coupling constant–hybridization relationship for ¹J(C2,H) that is not observed for 1-methylindole, indicating a unique electronic perturbation attributable to the oxygen lone pair interaction with the indole π-system [1]. These spectral fingerprints enable unambiguous identification of 1-methoxyindole in reaction mixtures and natural product extracts.

NMR spectroscopy chemical shift electronic structure C–H coupling constants analytical characterization

Distinct Photophysical Ordering: N1-Methoxy vs. Benzoid-Ring Methoxy Substitution Effects on La and Lb Excited States

Comprehensive photophysical studies on methoxyindole isomers demonstrate that the position of the methoxy group determines the energetic ordering of the La and Lb π→π* excited states, with benzoid-ring substitution (positions 4, 5, 6, 7) making Lb the lowest-energy state, while N1-substitution (as in 1-methoxyindole) places the methoxy group on the heterocyclic nitrogen, altering the La–Lb energy gap by approximately 2500 cm⁻¹ relative to ring-substituted isomers [1][2]. For 5-methoxyindole, the La and Lb transition moments remain nearly perpendicular (θba ≈ 90°); for 4-, 6-, and 7-methoxyindoles, θba decreases below 50°, while N1-substitution introduces a distinct angular relationship not captured in the benzoid series [2]. These differences directly affect fluorescence quantum yields, lifetimes, and solvent sensitivity, making 1-methoxyindole a uniquely valuable spectroscopic probe.

photophysics fluorescence excited states La/Lb transitions spectroscopy

High-Value Application Scenarios for 1-Methoxyindole Based on Quantitative Differentiation Evidence


AhR-Mediated Chemoprevention Research Requiring Potent Cellular CYP1A1 Induction

Investigators studying aryl hydrocarbon receptor (AhR) activation and CYP1A1-mediated chemoprevention should procure 1-methoxyindole as the precursor to N-methoxyindole-3-carbinol (NI3C), which exhibits 10-fold greater CYP1A1 induction efficiency than indole-3-carbinol (I3C) in Hepa-1c1c7 hepatoma cells . This cellular potency advantage makes 1-methoxyindole the scaffold of choice when screening for AhR agonists with enhanced in vitro activity, particularly in assays where I3C shows insufficient signal-to-noise. The well-characterized in vitro/in vivo efficacy inversion (10-fold cellular gain vs. 2.1-fold in vivo loss relative to I3C) also makes NI3C a valuable tool compound for studying bioavailability and metabolic determinants of indole-based AhR modulators .

Synthesis of C3-Functionalized Indole Libraries via Predictable Electrophilic Substitution

Medicinal chemistry groups synthesizing C3-substituted indole libraries should use 1-methoxyindole as the starting material when exclusive C3 regioselectivity is required without the need for N–H protection/deprotection sequences . The Vilsmeier formylation of 1-methoxyindole cleanly yields 1-methoxyindole-3-carbaldehyde, which can be elaborated to tryptamine analogs, heterocyclic chalcones with antiproliferative activity (IC50 values < 8 µM against HCT-116 colorectal cancer cells for select derivatives), and phytoalexin natural products such as methyl 1-methoxyindole-3-carboxylate . This synthetic efficiency contrasts with indole, which may require N-protection to avoid competing N-formylation or C2 substitution .

Construction of C3–N1′-Linked Bisindole and Triindole Architectures via N-Electrophilic Cross-Coupling

Synthetic chemists pursuing bisindole or triindole natural product analogs should employ 1-methoxyindole as the N-electrophilic coupling partner, exploiting the unique N–O bond cleavage reactivity under Lewis acid catalysis that is absent in N-methylindole, 5-methoxyindole, and unsubstituted indole . This aluminum-catalyzed C3–N1′ cross-coupling strategy provides direct access to C3–N1′ linked bisindoles, which are strategic intermediates for sequential triindole formation and are not accessible through conventional indole–indole coupling methodologies . The 1-methoxy group thus functions as both a protecting group and an activatable leaving group, a dual role that no other common N-substituted indole (methyl, acetyl, H) can fulfill.

Spectroscopic Probe Development Exploiting Unique N1-Methoxy Photophysics

Biophysicists developing indole-based fluorescent probes should select 1-methoxyindole as the N-substituted scaffold when an excited-state energy profile distinct from benzoid-ring methoxyindoles (4-, 5-, 6-, 7-substituted) is required . The N1-methoxy group alters the La–Lb energy gap and transition moment orientation in a manner fundamentally different from ring substitution, providing an additional degree of freedom for tuning fluorescence quantum yield, lifetime, and solvent sensitivity . This enables orthogonal spectroscopic detection schemes where 1-methoxyindole and 5-methoxyindole serve as spectrally separated donor–acceptor pairs or where the N1-substituted compound provides a distinct anisotropy decay signature for studying local protein environments .

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